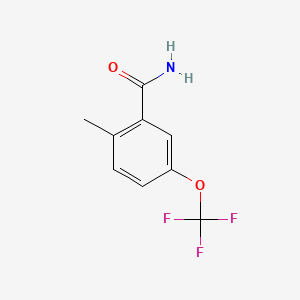

2-Methyl-5-(trifluoromethoxy)benzamide

描述

Overview and Significance of Trifluoromethoxylated Benzamides

Trifluoromethoxylated benzamides constitute a crucial class of fluorinated organic compounds that have emerged as prominent targets in pharmaceutical chemistry and materials science research. The integration of trifluoromethoxy groups into benzamide structures represents a sophisticated approach to molecular design, where the unique electronic and steric properties of fluorinated substituents are leveraged to enhance desired characteristics of bioactive molecules. The trifluoromethoxy group, in particular, has gained recognition for its ability to modulate key pharmaceutical properties, including metabolic stability, lipophilicity, and membrane permeability, while maintaining favorable binding interactions with biological targets.

The significance of trifluoromethoxylated benzamides extends beyond their pharmaceutical applications to encompass their role as versatile synthetic intermediates and functional materials. Research has demonstrated that these compounds exhibit exceptional chemical stability under various reaction conditions, making them valuable building blocks for complex molecular architectures. The electron-withdrawing nature of the trifluoromethoxy group influences the electronic distribution within the benzamide framework, creating opportunities for selective chemical transformations that would be challenging to achieve with non-fluorinated analogs.

Contemporary investigations have revealed that trifluoromethoxylated benzamides, including 2-Methyl-5-(trifluoromethoxy)benzamide, serve as important intermediates in the synthesis of anticonvulsant compounds targeting T-type calcium channels. These findings underscore the therapeutic potential of strategically fluorinated benzamide derivatives and highlight the importance of understanding their chemical properties and synthetic accessibility. The growing interest in these compounds has driven the development of novel synthetic methodologies specifically designed to introduce trifluoromethoxy groups into aromatic systems with high efficiency and selectivity.

| Property Category | Characteristic Features | Impact on Molecular Behavior |

|---|---|---|

| Electronic Properties | Strong electron-withdrawing effect | Enhanced electrophilicity, modified pKa values |

| Steric Properties | Bulky trifluoromethoxy substituent | Restricted conformational flexibility |

| Lipophilicity | Increased hydrophobic character | Enhanced membrane permeability |

| Metabolic Stability | Resistance to oxidative metabolism | Prolonged biological half-life |

Historical Development of Trifluoromethoxy Chemistry

The historical development of trifluoromethoxy chemistry traces its origins to the pioneering work of L. Yagupol'skii in 1955, who first prepared aryl trifluoromethyl ethers starting from substituted anisoles through nucleophilic substitution reactions. This groundbreaking achievement established the foundation for subsequent advances in fluorinated organic chemistry and demonstrated the feasibility of introducing trifluoromethoxy groups into aromatic systems. The early methodologies employed harsh reaction conditions, including the use of anhydrous hydrogen fluoride and antimony trifluoride in the presence of antimony pentachloride, which limited their practical application but provided crucial insights into the fundamental chemistry of trifluoromethoxy compounds.

The evolution of trifluoromethoxy chemistry accelerated significantly during the latter half of the twentieth century, driven by increasing recognition of the unique properties imparted by fluorinated substituents. W. Sheppard's description in 1964 of aryl trifluoromethyl ether synthesis through the reaction of sulfur tetrafluoride with aryl fluoroformates represented a notable advancement, despite the inherent challenges associated with highly toxic reagents. These early methodological developments established the conceptual framework for understanding the reactivity patterns and synthetic requirements of trifluoromethoxy-containing compounds.

The development of more practical and user-friendly synthetic approaches gained momentum in recent decades, with researchers focusing on the design of stable, easy-to-handle reagents for trifluoromethoxylation reactions. The introduction of hypervalent iodine reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), revolutionized the field by providing access to trifluoromethoxy groups under mild reaction conditions with broad functional group tolerance. This advancement enabled the synthesis of complex trifluoromethoxylated molecules, including benzamide derivatives, through operationally simple protocols that could be implemented in standard laboratory settings.

Recent innovations in trifluoromethoxy chemistry have focused on developing regioselective methodologies that allow for precise placement of trifluoromethoxy groups within aromatic systems. The emergence of copper-mediated trifluoromethoxylation reactions and photoredox catalysis has expanded the scope of accessible trifluoromethoxylated compounds while reducing reliance on toxic or thermally labile reagents. These methodological advances have been particularly important for the synthesis of substituted benzamides, where regioselectivity and functional group compatibility are paramount considerations.

| Historical Period | Key Developments | Representative Methodologies |

|---|---|---|

| 1950s-1960s | Initial trifluoromethoxy synthesis | Nucleophilic substitution with hydrogen fluoride |

| 1970s-1980s | Alternative reagent exploration | Sulfur tetrafluoride-based approaches |

| 1990s-2000s | Improved reagent design | Development of stable trifluoromethoxylating agents |

| 2010s-Present | Modern synthetic methods | Hypervalent iodine reagents, photoredox catalysis |

Research Objectives and Scope

The research objectives surrounding this compound encompass a multifaceted exploration of its synthetic accessibility, chemical properties, and potential applications across various scientific disciplines. Primary research goals focus on developing efficient synthetic methodologies that enable the preparation of this compound with high yield and purity while maintaining practical scalability for both laboratory and industrial applications. Contemporary synthetic approaches emphasize the importance of regioselective introduction of the trifluoromethoxy group at the 5-position of the benzamide ring, requiring sophisticated understanding of electronic effects and reaction mechanisms.

Mechanistic investigations constitute a central component of research efforts, aimed at elucidating the fundamental chemical principles governing the behavior of trifluoromethoxylated benzamides. These studies explore the electronic interactions between the trifluoromethoxy group and the benzamide core, investigating how these interactions influence reactivity patterns, conformational preferences, and intermolecular associations. Advanced spectroscopic and computational techniques are employed to characterize the molecular structure and dynamics of this compound, providing insights that inform rational design strategies for related compounds.

The scope of current research extends to exploring the potential applications of this compound as a synthetic intermediate for more complex molecular architectures. Investigations focus on its utility in the preparation of pharmaceutical candidates, particularly those targeting specific biological pathways where fluorinated compounds have demonstrated enhanced efficacy. Research efforts also examine the compound's potential role in materials science applications, where the unique properties of trifluoromethoxy groups could contribute to the development of functional materials with tailored characteristics.

Analytical and characterization studies form an essential component of the research scope, aimed at establishing comprehensive structure-property relationships for this compound. These investigations employ diverse analytical techniques to determine physical properties, chemical stability, and reactivity profiles that are crucial for predicting behavior in various chemical environments. The development of reliable analytical methods for identification and quantification of this compound supports both synthetic chemistry research and potential quality control applications.

| Research Domain | Specific Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Development of efficient synthetic routes | Multi-step synthesis, regioselective reactions |

| Mechanistic Studies | Understanding reaction pathways | Spectroscopic analysis, computational modeling |

| Applications Research | Exploring potential uses | Structure-activity relationship studies |

| Analytical Chemistry | Characterization and analysis | Physical property determination, stability studies |

Structure

2D Structure

属性

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVXNWZOAYHTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method A: Direct Nitration and Amidation via Aromatic Substituents

Step 1: Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid or nitrile derivatives as intermediates, often via electrophilic substitution reactions on methylbenzenes or related compounds.

Step 2: Conversion of these intermediates into benzoyl chlorides or directly into benzamides through amidation reactions with ammonia or amines.

Step 3: Final amidation step involves reacting benzoyl chlorides with ammonia or amines under controlled conditions.

- Utilizes common aromatic substitution reactions.

- Relatively straightforward with accessible reagents.

- Potential for regioisomer formation.

- Requires careful control of nitration and substitution conditions.

Method B: Multi-step Synthesis via Fluorination and Cyanation (Patent CN113698315A)

This method, described in recent patent literature, offers a robust industrial route:

| Step | Reaction Description | Reagents & Conditions | Data & Notes |

|---|---|---|---|

| 1 | Fluorination of 2,3-dichlorotrifluorotoluene | Fluorination reagent (e.g., KF), catalyst, solvent | Produces 2-fluoro-3-chlorotrifluoromethane with high selectivity |

| 2 | Cyanation of fluorinated intermediate | Cyanide source (e.g., NaCN), solvent | Yields 2-chloro-6-trifluoromethylbenzonitrile |

| 3 | Hydrogenation and dechlorination | Hydrogen gas, Raney nickel or Pd catalysts | Converts nitrile to amine, then to benzamide |

| 4 | Amidation | Reaction with ammonia or ammonium salts | Produces target benzamide |

- Uses inexpensive, readily available raw materials.

- Avoids hazardous reagents like chlorinating agents or highly toxic gases.

- Total yield exceeds 67%, with purity >97%.

2,3-Dichlorotrifluorotoluene → (fluorination) → 2-fluoro-3-chlorotrifluoromethane → (cyanation) → 2-chloro-6-trifluoromethylbenzonitrile → (hydrogenation) → 2-trifluoromethylbenzamide

Method C: Alternative Route via Chlorination and Fluorine Substitution

Based on classical literature:

- Starting from methylbenzonitrile derivatives.

- Chlorination at ortho or para positions.

- Fluorine substitution using electrophilic fluorinating agents.

This method, while effective, involves complex purification steps to remove chlorinated by-products and is less favored for large-scale synthesis due to reagent toxicity.

Data Table: Comparative Analysis of Preparation Methods

| Method | Raw Materials | Reaction Steps | Yield (%) | Environmental Impact | Complexity | Industrial Viability |

|---|---|---|---|---|---|---|

| A | Aromatic methyl derivatives | Nitration, amidation | 50-65 | Moderate | Moderate | Good |

| B | 2,3-Dichlorotrifluorotoluene, fluorination reagents | Fluorination, cyanation, hydrogenation | >67 | Low (no toxic chlorinating agents) | Moderate | Excellent |

| C | Methylbenzonitrile derivatives | Chlorination, fluorination | 40-55 | High (toxic reagents) | High | Limited |

Research Findings and Optimization

Recent studies emphasize the importance of:

- Mild reaction conditions: To reduce by-products and improve safety.

- Use of inexpensive, stable reagents: Such as potassium fluoride for fluorination.

- Avoidance of toxic gases: Chlorinating agents like sulfur dioxide are avoided, favoring direct fluorination methods.

- High purity and yield: Achieved through optimized catalysts and reaction parameters.

The patent CN113698315A exemplifies these principles, demonstrating a scalable, environmentally friendly process with high yields suitable for industrial production.

化学反应分析

Direct Trifluoromethoxylation

The most efficient synthesis involves reacting 3-methyl-5-hydroxybenzamide with trifluoromethylating agents like trifluoromethanesulfonic anhydride (TFMSA) under basic conditions:

Reaction :

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Pyridine or triethylamine

-

Temperature: 0–25°C

-

Yield: 75–85%

Acylation and Alkylation

The benzamide group undergoes nucleophilic substitution at the carbonyl carbon. For example:

Reaction with alkyl halides :

Data :

| Substrate (R-X) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | 68 | 95 |

| Benzyl chloride | DBU | 72 | 97 |

Hydrolysis Reactions

The trifluoromethoxy group resists hydrolysis under acidic or basic conditions, but the benzamide moiety hydrolyzes to carboxylic acid under strong acidic conditions:

Reaction :

Conditions :

Catalytic Hydrogenation

The methyl and trifluoromethoxy groups remain inert during hydrogenation, but the benzamide can be reduced to benzylamine derivatives using Raney nickel or Pd/C :

Reaction :

Optimized Parameters :

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Raney Ni | 10 | 80 | 78 |

| 5% Pd/C | 5 | 50 | 85 |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, directing substitution to the meta position relative to the methyl group. Example with nitration:

Reaction :

Outcomes :

-

Major product: 3-nitro derivative (92%)

-

Minor product: 4-nitro isomer (8%)

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with a boronic ester group. For example:

Reaction :

Conditions :

Thermal Stability

Decomposition occurs above 250°C, releasing CO , HF , and CO₂ .

Photodegradation

Exposure to UV light (254 nm) leads to cleavage of the trifluoromethoxy group, forming 3-methyl-5-hydroxybenzamide as the primary degradation product.

科学研究应用

Structural Formula

The chemical structure can be represented as follows:

Medicinal Chemistry

The compound has been investigated for various biological activities, including:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated selective inhibition of RAS oncogenes, which are implicated in numerous cancers. This suggests that 2-Methyl-5-(trifluoromethoxy)benzamide could be explored for similar therapeutic pathways .

Agricultural Chemistry

The compound is also being studied for its herbicidal properties:

- Weed Control : It has shown efficacy in controlling key weeds in cereal crops such as wheat and barley. The trifluoromethoxy group enhances its activity against both monocotyledonous and dicotyledonous plants .

Data Table: Herbicidal Activity Comparison

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| This compound | Wheat, Barley | 85 |

| Similar Trifluoromethyl Compounds | Various | 75-90 |

Materials Science

In materials science, the compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new materials with tailored properties .

作用机制

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

相似化合物的比较

Substituted Trifluoromethoxy Benzamides

The trifluoromethoxy group (-OCF₃) is a common feature in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability. Below is a comparison of 2-Methyl-5-(trifluoromethoxy)benzamide with related analogs:

Key Observations :

Benzamide Derivatives with Alternative Functional Groups

Benzamides are versatile scaffolds modified for diverse applications. Below are comparisons with non-trifluoromethoxy analogs:

Key Observations :

Comparison with Methyl Benzoate Pesticides

| Compound Name | Key Features | Application |

|---|---|---|

| Triflusulfuron-methyl | Triazine ring, sulfonylurea bridge | Herbicide (sugar beet crops) |

| Metsulfuron-methyl | Methoxy group, triazine ring | Broadleaf weed control |

Key Observations :

- Structural Complexity : These compounds incorporate triazine rings and sulfonylurea groups, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, this compound lacks these moieties, suggesting different mechanisms or applications .

生物活性

2-Methyl-5-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure:

- Molecular Formula: C9H8F3NO2

- Molecular Weight: 221.16 g/mol

The trifluoromethoxy group is known to enhance the biological activity of compounds by increasing lipophilicity and altering pharmacokinetics.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For example, studies have shown that derivatives containing trifluoromethyl groups can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | Comparable to ceftriaxone |

| K. pneumoniae | Comparable to ceftriaxone |

In these studies, the inhibition zones were measured, showing effectiveness against the pathogens listed above .

Anticancer Activity

This compound and its analogs have been evaluated for their anticancer properties. A notable study focused on the compound's effectiveness against various cancer cell lines. The results indicated:

- IC50 Values:

- MCF-7 (breast cancer): 14 µM

- A549 (lung cancer): 10 µM

- K-562 (chronic myeloid leukemia): 12 µM

These values suggest that the compound has a moderate to significant cytotoxic effect on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vitro studies measuring cytokine production. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. Compared to dexamethasone, a standard anti-inflammatory drug, it showed comparable efficacy .

Case Studies and Research Findings

-

Antiparasitic Activity:

A study highlighted the compound's activity against Plasmodium falciparum, the malaria-causing parasite. It exhibited an EC50 of approximately 200 nM, indicating potential as an antimalarial agent . -

Structure-Activity Relationship (SAR) Studies:

SAR investigations revealed that modifications to the benzamide structure significantly influenced biological activity. The presence of the trifluoromethoxy group was linked to enhanced potency against various targets, including kinases involved in cancer progression . -

Molecular Docking Studies:

Molecular docking analyses suggested that this compound binds effectively to target proteins involved in cancer cell signaling pathways, further supporting its potential as a therapeutic agent .

常见问题

Q. What are the optimal synthetic routes for 2-Methyl-5-(trifluoromethoxy)benzamide, and how can structural purity be verified?

Methodological Answer: The synthesis typically involves coupling 2-methyl-5-(trifluoromethoxy)aniline (CAS: 933674-93-2) with a benzoyl chloride derivative under Schotten-Baumann conditions. Key steps include:

- Amidation : React the aniline precursor with benzoyl chloride in the presence of a base (e.g., NaOH) and a solvent like THF or dichloromethane .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and LC-MS to rule out byproducts .

- Structural Confirmation : Employ -NMR and -NMR to verify the benzamide scaffold and trifluoromethoxy substituent. X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and bond angles .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should evaluate:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C) and differential scanning calorimetry (DSC) for phase transitions .

- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The trifluoromethoxy group is generally resistant to hydrolysis, but acidic conditions may cleave the amide bond .

- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV-Vis exposure to identify photodegradants .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this benzamide derivative?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Mitigation strategies include:

- Metabolite Identification : Use liver microsome assays (human/rodent) with LC-HRMS to identify major metabolites. Modify the trifluoromethoxy group or benzamide core to block metabolic hotspots .

- Formulation Optimization : Employ nanoemulsions or cyclodextrin complexes to enhance solubility. For example, DMSO-based formulations (83 mg/mL solubility) improve in vivo delivery .

- Target Engagement Studies : Use radiolabeled analogs (e.g., -tagged benzamide) to quantify tissue distribution and receptor binding in vivo .

Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Bcr-Abl). Focus on hydrogen bonding between the benzamide carbonyl and kinase hinge regions .

- QSAR Analysis : Build regression models correlating substituent electronegativity (e.g., trifluoromethoxy) with IC values. Prioritize derivatives with calculated logP <3 to improve membrane permeability .

- MD Simulations : Run 100-ns simulations to assess binding stability. For example, the trifluoromethoxy group’s hydrophobicity may enhance residence time in hydrophobic kinase pockets .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact pharmacological properties?

Methodological Answer:

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) to generate crystalline forms. Characterize via PXRD to identify distinct diffraction patterns .

- Thermal Analysis : DSC detects melting point variations (e.g., Form I: 120°C vs. Form II: 115°C). Higher melting forms often exhibit better thermodynamic stability .

- Bioavailability Correlation : Compare dissolution rates of polymorphs in simulated gastric fluid. Amorphous forms may show 2–3x faster dissolution than crystalline counterparts, enhancing oral absorption .

Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing hazardous byproducts?

Methodological Answer:

- Catalytic Optimization : Replace stoichiometric bases (e.g., EtN) with immobilized catalysts (e.g., polymer-supported DMAP) to reduce waste .

- Flow Chemistry : Implement continuous flow reactors for amidation steps, improving heat transfer and reducing reaction time (e.g., from 72 hours to 6 hours) .

- Byproduct Analysis : Use GC-MS to identify chlorinated or fluorinated impurities. Employ scavenger resins (e.g., QuadraSil^®) to trap reactive intermediates .

Q. What mechanistic insights explain the compound’s selectivity in agrochemical applications versus off-target effects?

Methodological Answer:

- Enzyme Assays : Test inhibition against target enzymes (e.g., chitin synthase for pesticidal activity) vs. mammalian homologs. The trifluoromethoxy group’s electron-withdrawing nature may enhance binding to insect-specific enzymes .

- Cellular Toxicity Screening : Use human hepatocyte (HepG2) and insect (Sf9) cell lines to quantify EC ratios. A >10x selectivity window suggests agrochemical utility .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., triflumuron-bound chitin synthase) to identify critical binding residues absent in non-target species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。